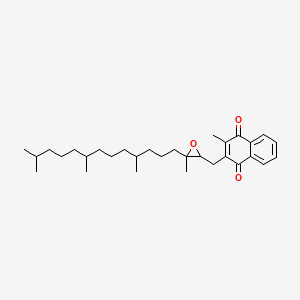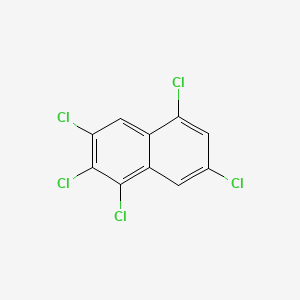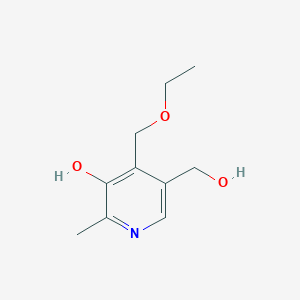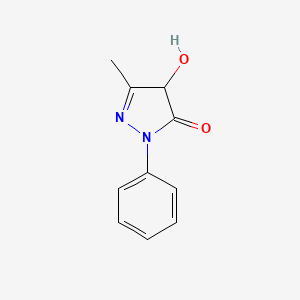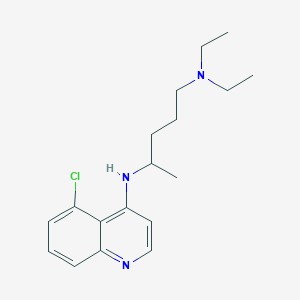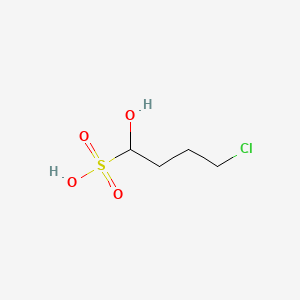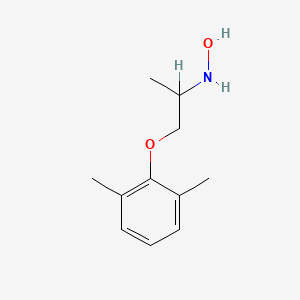![molecular formula C7H6Cl2O B3061194 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one CAS No. 63319-59-5](/img/structure/B3061194.png)
7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one
描述
7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one is an organic compound with the molecular formula C7H6Cl2O. It is a bicyclic compound featuring a seven-membered ring with two chlorine atoms and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
作用机制
Mode of Action
The mode of action of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one involves several chemical reactions. For instance, the addition of methoxide and hydroxide ions, ammonia, and hydrazine to this compound leads to ring opening, resulting in -dichloromethylcyclopentenecarboxylic acid derivatives . In the case of the methyl ester, it may epimerise to the -ester .
Biochemical Pathways
The exact biochemical pathways affected by 7,7-Dichlorobicyclo[32The compound’s ability to undergo ring-opening reactions suggests it may influence pathways involving cyclopentenecarboxylic acid derivatives .
Pharmacokinetics
The pharmacokinetic properties of 7,7-Dichlorobicyclo[32The compound is a liquid at room temperature , which may influence its bioavailability
Result of Action
The molecular and cellular effects of 7,7-Dichlorobicyclo[32Its ability to undergo ring-opening reactions and form -dichloromethylcyclopentenecarboxylic acid derivatives suggests it may have significant chemical reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of methoxide and hydroxide ions, ammonia, and hydrazine .
准备方法
Synthetic Routes and Reaction Conditions
7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one can be synthesized through the reaction of cyclopentadiene with dichloroketene. Dichloroketene is typically generated from dichloroacetyl chloride and a tertiary amine. The reaction is carried out by adding a mixture of cyclopentadiene and a tertiary amine to a mixture of an inert solvent and dichloroacetaldehyde at a temperature range of 20 to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 6,6-Dichlorobicyclo[3.2.0]hept-3-en-7-one
- 7,7-Dichlorobicyclo[3.2.0]hept-2-ene-6-one
Uniqueness
7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one is unique due to its specific arrangement of chlorine atoms and the ketone group within the bicyclic structure. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
属性
IUPAC Name |
7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWQLXKSVCMLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C2=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513340 | |
| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63319-59-5 | |
| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


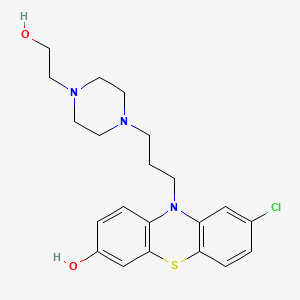
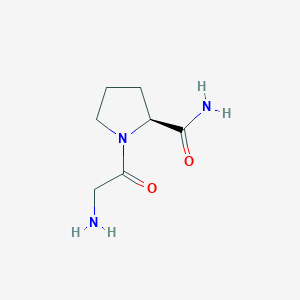
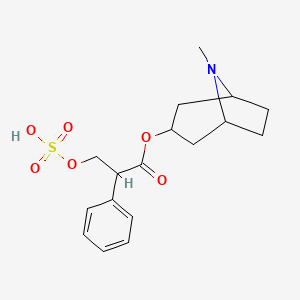
![1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B3061114.png)
